molecular formula C8H18O2Si B1274972 (tert-Butyldimethylsilyloxy)acetaldehyde CAS No. 102191-92-4

(tert-Butyldimethylsilyloxy)acetaldehyde

Cat. No.: B1274972
CAS No.: 102191-92-4
M. Wt: 174.31 g/mol
InChI Key: MEBFFOKESLAUSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is commonly used in synthetic glycobiology .

Mode of Action

(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This dual functionality allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules.

Result of Action

As a chemical reagent, this compound contributes to the synthesis of various complex molecules. It has been used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Biochemical Analysis

Biochemical Properties

(tert-Butyldimethylsilyloxy)acetaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It interacts with various enzymes and proteins, facilitating the stereocontrolled production of erythrose . The compound’s ability to act as both an aldol donor and acceptor makes it a valuable reagent in biochemical synthesis. It is involved in the construction of key subunits in complex natural products, demonstrating its importance in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in synthetic glycobiology suggests that it may impact the synthesis of glycoproteins and other glycoconjugates, thereby affecting cellular communication and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an aldol donor and acceptor, facilitating the formation of carbon-carbon bonds in biochemical reactions . This mechanism is crucial for the synthesis of complex natural products, where the compound’s reactivity and selectivity are harnessed to achieve the desired stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive and heat-sensitive, requiring storage under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of proper handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical outcomes without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in the stereocontrolled production of erythrose indicates its involvement in carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is important for its role in synthetic glycobiology and the synthesis of complex natural products .

Preparation Methods

(tert-Butyldimethylsilyloxy)acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with glycolaldehyde dimer in the presence of a base such as sodium hydride . The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

(tert-Butyldimethylsilyloxy)acetaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions include erythrose, alcohols, and carboxylic acids .

Comparison with Similar Compounds

(tert-Butyldimethylsilyloxy)acetaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functionality as both an aldol donor and acceptor, which is not commonly observed in other silyl compounds .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBFFOKESLAUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400520
Record name (tert-Butyldimethylsilyloxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102191-92-4
Record name (tert-Butyldimethylsilyloxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde
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Synthesis routes and methods I

Procedure details

Solution 1 consisted of 108 g (0.610 mol) of 2-(tert-butyldimethylsilyloxy)ethanol and 5.8 g of 4-hydroxy-TEMPO in 400 ml of ethyl acetate. Flow rates: 48 l/h for solution 1, 30 l/h for solution 2. tert-Butyldimethylsilyloxyacetaldehyde was isolated by fractional distillation of the ethyl acetate phase. B.p.: 74-80° C. (22 mbar).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 32.7g (0.15 mole) of ethyl t-butyldimethylsilyloxyacetate in 924 ml of methylene chloride a solution of 1M diisopropylaluminum hydride in methylene chloride is added dropwise with stirring at -78° C. over a period of 1/2 h. The mixture is stirred for 45 min and 100 ml of methanol is added dropwise. The mixture is diluted with 3 l of ether, 100 ml of brine and 70 g of sodium sulfate are added and the mixture is stirred at room temperature for 15 h. The solids are filtered, the filtrates are evaporated and the residue is distilled to give t-butyldimethylsilyloxyacetaldehyde, b.p. 65°-75° C. (14 mm/Hg).
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Synthesis routes and methods IV

Procedure details

Under nitrogen and with stirring, 4.71 ml of oxalyl chloride were dissolved in 120 ml of dichloromethane and the solution was cooled to -70° C. Over 12 minutes while maintaining the temperature at -65° C., a solution of 8 ml of dimethylsulfoxide and 26 ml of dichloromethane was introduced. Then, after 10 minutes of contact at this temperature, a solution of 8.81 g of the product of Step A, 50 ml of dichloromethane and 8.86 ml of pyridine was added over 12 minutes at -65° C. After 15 minutes of contact at this temperature, 35 ml of triethylamine were added over 8 minutes at -65° C. At +13° C., the pH was adjusted to 4 by adding N hydrochloric acid. After decanting, re-extracting with 50 ml of dichloromethane, drying the organic phase and distilling under reduced pressure, the crude product obtained was chromatographed over silica and eluted with dichloromethane to obtain 7.95 g of 2-[(1,1-dimethylethyl)dimethylsilyloxy]-acetaldehyde.
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4.71 mL
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120 mL
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26 mL
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8.81 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tert-Butyldimethylsilyloxy)acetaldehyde
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(tert-Butyldimethylsilyloxy)acetaldehyde
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(tert-Butyldimethylsilyloxy)acetaldehyde
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(tert-Butyldimethylsilyloxy)acetaldehyde
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(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 6
Reactant of Route 6
(tert-Butyldimethylsilyloxy)acetaldehyde
Customer
Q & A

Q1: What makes (tert-butyldimethylsilyloxy)acetaldehyde useful in carbohydrate synthesis?

A1: this compound participates in reactions that allow for the construction of complex sugar molecules from simpler starting materials. Specifically:

  • Anti-Michael Reactions: It acts as a donor in highly selective anti-Michael reactions with nitroolefins. This step establishes the initial stereochemistry crucial for carbohydrate synthesis.
  • Henry Reactions: It serves as an acceptor in subsequent Henry reactions with various aldehydes. This sequence enables the formation of multiple stereocenters, leading to diverse carbohydrate derivatives.

Q2: Can you give an example of how this compound is used to synthesize specific carbohydrates?

A2: Researchers have used this compound to create pyranose derivatives, six-membered ring sugars, with specific configurations:

  • Talo- and Manno-Configurations: By controlling the base used in the Henry reaction step (triethylamine vs. 1,8-diazabicyclo[5.4.0]undec-7-ene), researchers can direct the synthesis towards either 3,4-dideoxytalose or 3,4-dideoxymannose derivatives.

Q3: Besides carbohydrate synthesis, are there other applications for this compound?

A3: Yes, this compound has been utilized in the synthesis of other biologically relevant molecules.

  • Iminosugar Derivatives: It has been employed in organocatalytic reactions to synthesize iminosugar derivatives with multiple stereocenters. These compounds are of interest due to their potential therapeutic applications.
  • Palau'amine Synthesis: Researchers working towards the synthesis of the complex marine alkaloid palau'amine used this compound in a Morita-Baylis-Hillman reaction as a step towards constructing the molecule's challenging cyclopentane core.

Q4: Is this compound used to make any biologically active molecules directly?

A4: While not directly used to synthesize the final product, it plays a role in synthesizing precursors to biologically active molecules. One example is its use in preparing the trifluoromethyl analog of (4S)-4,5-dihydroxy-2,3-pentanedione [(4S)-DPD]. (4S)-DPD is the metabolic precursor to the bacterial quorum sensing autoinducer AI-2. While the synthesized analog showed weaker activity than natural DPD, it highlights the compound's utility in exploring structure-activity relationships in biological systems.

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